

# Spectroscopic comparison between propyl and isopropyl 2-hydroxy-2-phenylacetate

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## Compound of Interest

Compound Name: *Propyl 2-hydroxy-2-phenylacetate*

Cat. No.: *B1267330*

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## A Spectroscopic Showdown: Propyl vs. Isopropyl 2-hydroxy-2-phenylacetate

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of isomeric compounds is paramount. **Propyl 2-hydroxy-2-phenylacetate** and **isopropyl 2-hydroxy-2-phenylacetate**, esters of mandelic acid, serve as critical intermediates and reference standards. While structurally similar, the seemingly minor difference in their ester substituent—a propyl versus an isopropyl group—gives rise to distinct spectroscopic signatures. This guide provides an objective comparison of these two compounds, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to elucidate their unique chemical fingerprints. The data presented herein is a combination of predicted values and established spectroscopic principles for analogous structures, offering a robust framework for their differentiation.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for propyl and **isopropyl 2-hydroxy-2-phenylacetate**. Due to the limited availability of experimental spectra in public databases, the NMR data is based on widely accepted prediction models, which provide a reliable basis for comparison.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted, CDCl<sub>3</sub>, 400 MHz)

Assignment	Propyl 2-hydroxy-2-phenylacetate	Isopropyl 2-hydroxy-2-phenylacetate
Phenyl H	~7.30-7.45 ppm (m, 5H)	~7.30-7.45 ppm (m, 5H)
Methine H (on phenyl-attached C)	~5.15 ppm (s, 1H)	~5.12 ppm (s, 1H)
Hydroxyl H	Variable (broad s, 1H)	Variable (broad s, 1H)
Ester O-CH <sub>2</sub> /O-CH	~4.10 ppm (t, 2H)	~5.05 ppm (sept, 1H)
Ester CH <sub>2</sub>	~1.65 ppm (sext, 2H)	-
Ester CH <sub>3</sub>	~0.90 ppm (t, 3H)	~1.25 ppm (d, 6H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted, CDCl<sub>3</sub>, 100 MHz)

Assignment	Propyl 2-hydroxy-2-phenylacetate	Isopropyl 2-hydroxy-2-phenylacetate
Carbonyl C	~173 ppm	~172 ppm
Phenyl C (quaternary)	~139 ppm	~139 ppm
Phenyl C-H	~126-129 ppm	~126-129 ppm
Methine C (on phenyl-attached C)	~73 ppm	~73 ppm
Ester O-CH <sub>2</sub> /O-CH	~67 ppm	~70 ppm
Ester CH <sub>2</sub>	~22 ppm	-
Ester CH <sub>3</sub>	~10 ppm	~22 ppm (2 equivalent C)

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm <sup>-1</sup> ) for both compounds
O-H Stretch (Alcohol)	3200-3600 (broad)
C-H Stretch (Aromatic)	3000-3100 (medium)
C-H Stretch (Aliphatic)	2850-3000 (medium to strong)
C=O Stretch (Ester)	1730-1750 (strong)
C=C Stretch (Aromatic)	1450-1600 (variable)
C-O Stretch (Ester/Alcohol)	1000-1300 (strong)

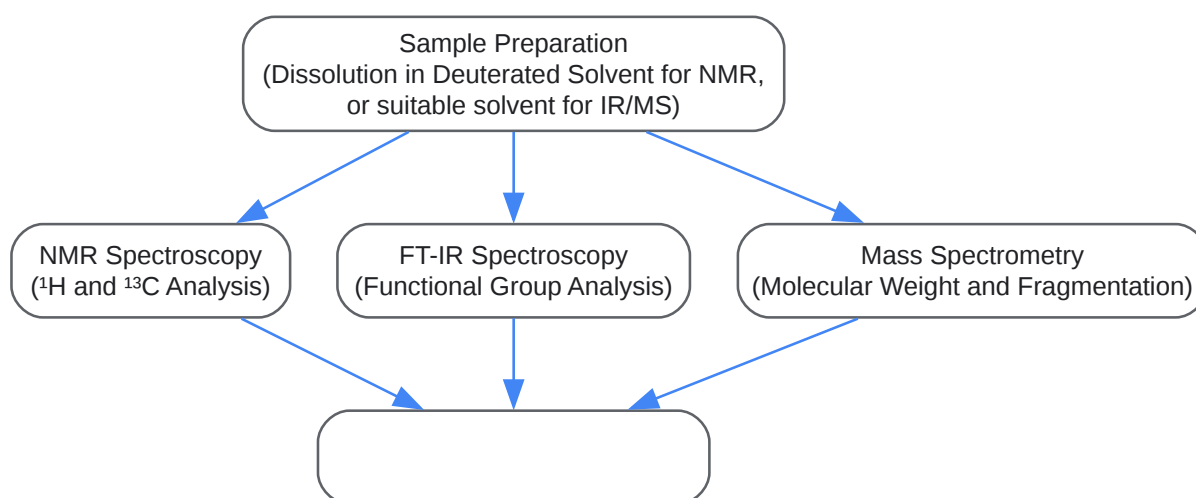
Table 4: Mass Spectrometry (MS) Data

Parameter	Propyl 2-hydroxy-2-phenylacetate	Isopropyl 2-hydroxy-2-phenylacetate
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	194.23 g/mol	194.23 g/mol
Molecular Ion [M] <sup>+</sup>	m/z 194	m/z 194
Key Fragments	m/z 151 (loss of propyl), m/z 107 (tropic acid fragment), m/z 77 (phenyl)	m/z 151 (loss of isopropyl), m/z 107 (tropic acid fragment), m/z 77 (phenyl)

## Visualizing the Comparison

The structural isomerism and the analytical workflow can be effectively visualized to provide a clearer understanding of the comparison.

Caption: Structural comparison of propyl and isopropyl 2-hydroxy-2-phenylacetate.



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